2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid can be synthesized through a multi-step process involving the reaction of 1-propene with hydrogen fluoride to produce 1-fluoro-1-propene. This intermediate is then reacted with hydrogen fluoride in the presence of sodium hydroxide to yield 2,2,3,3,3-pentafluoro-1-propanol .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted propanols, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical properties of the target molecules, such as increased stability or altered reactivity. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Shares similar fluorinated structure but lacks the phosphite group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination pattern.
Uniqueness
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is unique due to its combination of fluorinated and phosphite groups, which impart distinct chemical properties such as enhanced thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H3F5O.H3O3P/c3*4-2(5,1-9)3(6,7)8;1-4(2)3/h3*9H,1H2;1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFIACDJNRXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OP(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F15O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20827958 |
Source
|
Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81860-11-9 |
Source
|
Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.